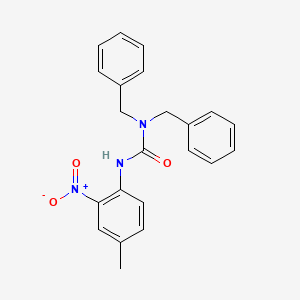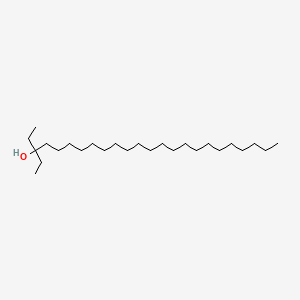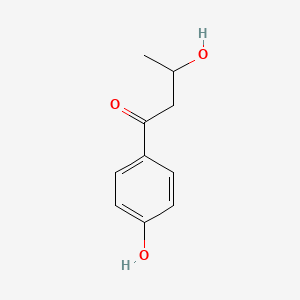
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C₁₀H₁₂O₃This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one can be achieved through various methods. One common approach involves the reaction of phenolic compounds with butanone under specific conditions. For instance, the reaction between 4-hydroxybenzaldehyde and acetone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of intermediate compounds. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxy-1-(4-hydroxyphenyl)butanol.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Raspberry Ketone: 4-(4-Hydroxyphenyl)butan-2-one, known for its use in flavoring and fragrance industries.
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one: Another hydroxylated butanone with similar structural features.
Uniqueness
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
829-44-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 |
InChI Key |
VYNGWEOWCIYIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


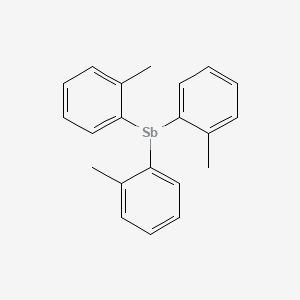
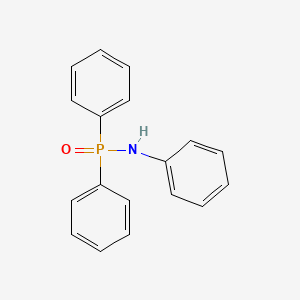


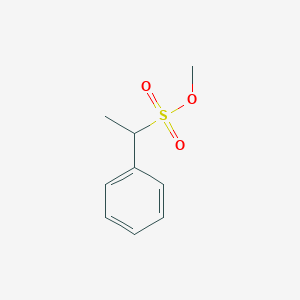

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

